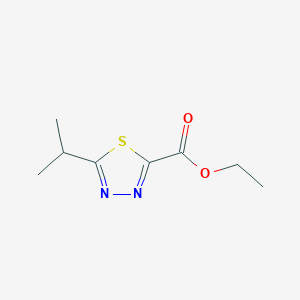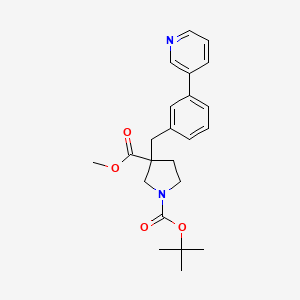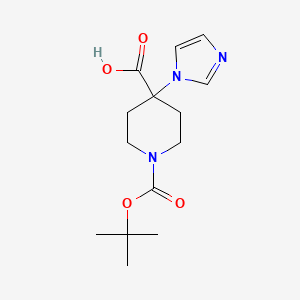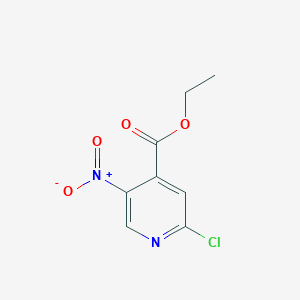
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate (ETC) is a heterocyclic compound with a wide range of applications in the scientific research field. It is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of thiazolidinones, a group of compounds with a sulfur-containing heterocyclic ring structure. ETC has been studied for its ability to modulate the activity of various biochemical pathways and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1. Noncovalent Interactions in Hybrid Derivatives
A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds related to Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate. They analyzed the nature of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research provides insights into the molecular interactions of thiadiazole derivatives, which can be critical in materials science and pharmaceutical chemistry (El-Emam et al., 2020).
2. Reactions with Various Bases
Remizov, Pevzner, and Petrov (2019) explored the reactions of similar compounds with different bases, leading to the formation of various derivatives. Their research contributes to understanding the chemical reactivity and potential applications of thiadiazole compounds in synthetic chemistry (Remizov et al., 2019).
3. Synthesis and Potential Antineoplastic Properties
A study by Looker and Wilson (1965) on the synthesis of 1,2,3-Thiadiazole derivatives, including the ethyl ester form, highlights the potential of these compounds in developing antineoplastic agents. This research opens avenues for exploring thiadiazole derivatives in cancer treatment (Looker & Wilson, 1965).
4. Synthesis and Reactivity Studies
The work of Remizov et al. (2015) on synthesizing ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate and its reaction with various nucleophiles adds to the knowledge of thiadiazole chemistry. This research is vital for understanding the synthesis and reactivity of thiadiazole derivatives (Remizov et al., 2015).
5. Unexpected Chemical Transformations
Miyawaki, Suzuki, and Morikawa (2004) investigated the reaction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium and iodine, leading to unexpected chemical transformations. This study provides valuable information on the chemical behavior of thiadiazoles under reducing conditions (Miyawaki et al., 2004).
6. Synthesis and Antimicrobial Properties
El-Sayed, Shaldom, and Al Mazrouee (2015) explored the synthesis of heterocyclic compounds derived from thiadiazol-2-yl acetamide and their antimicrobial properties. Their research contributes to the development of new antimicrobial agents (El-Sayed et al., 2015).
7. Potential Glutaminase Inhibitors
Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, contributing to the search for potential therapeutic agents (Shukla et al., 2012).
8. Molecular Aggregation Studies
Matwijczuk, Kluczyk, Górecki, Niewiadomy, and Gagoś (2016) studied the molecular aggregation of thiadiazolyl derivatives in different solvents, contributing to the understanding of molecular interactions in organic chemistry (Matwijczuk et al., 2016).
Propiedades
IUPAC Name |
ethyl 5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-10-9-6(13-7)5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTMTGYJLPUEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)



![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)





![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)